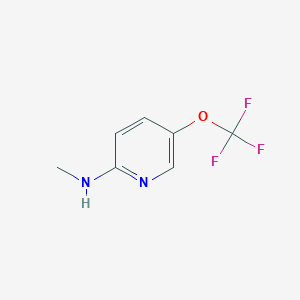

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-5-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-11-6-3-2-5(4-12-6)13-7(8,9)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUPMZUGFQBPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864596-06-4 | |

| Record name | N-methyl-5-(trifluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethoxy)pyridine with methylamine under suitable conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of N-Methyl-5-(trifluoromethoxy)pyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including N-Methyl-5-(trifluoromethoxy)pyridin-2-amine. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines. In a study evaluating novel 2-aminopyridine derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines at concentrations as low as 5 µg/mL .

| Compound | Cell Line | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| 5a | PC3 | 5 | 70 |

| 5b | K562 | 5 | 65 |

| 5c | HeLa | 5 | 75 |

| 5d | A549 | 5 | 60 |

Neurological Disorders

Pyridine derivatives are also being investigated for their role in treating neurological disorders. Specifically, compounds that include the pyridine structure are known to act as selective inhibitors of neuronal nitric oxide synthase, which has implications for conditions such as neurodegenerative diseases .

Antifungal Properties

The antifungal activity of this compound and its derivatives has been evaluated against a range of fungal pathogens. In vitro studies showed that certain derivatives exhibited potent antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to standard antifungal agents like tebuconazole .

| Compound | Fungus | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| 5e | B. cinerea | 50 | 96.76 |

| 5f | S. sclerotiorum | 50 | 82.73 |

Insecticidal Activity

In addition to antifungal properties, this compound has shown moderate insecticidal activity against pests like Spodoptera frugiperda and Mythimna separata. These findings suggest that such compounds could be developed into effective agrochemicals for pest management .

Development of Novel Derivatives

A recent study synthesized a series of trifluoromethyl pyrimidine derivatives that included the amide moiety, demonstrating their potential as antifungal and anticancer agents . The synthesis involved multiple steps but yielded compounds with promising bioactivities.

Clinical Implications

The clinical implications of these compounds extend to the development of targeted therapies for cancer treatment, where selective inhibitors can enhance therapeutic outcomes while minimizing side effects associated with traditional chemotherapeutics.

Mechanism of Action

The mechanism of action of N-Methyl-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Methyl-5-(trifluoromethoxy)pyridin-2-amine with key analogs, focusing on substituent effects, physicochemical properties, and synthetic relevance.

Substituent Type and Positional Effects

Key Observations:

- Trifluoromethoxy (-OCF₃) vs. However, -CF₃ analogs exhibit greater lipophilicity, which may improve membrane permeability .

- Halogen Substitution (Cl, Br): Halogens at position 3 (e.g., in ) increase electrophilicity, facilitating nucleophilic substitution or metal-catalyzed cross-coupling reactions .

- Methoxy (-OCH₃) vs. Trifluoromethoxy (-OCF₃): Methoxy groups improve aqueous solubility but lack the electron-withdrawing strength of -OCF₃, impacting reactivity and target engagement .

Comparison with Heterocyclic Analogs

Insights:

- Trifluoromethoxy Specificity: The target compound’s -OCF₃ group remains understudied compared to -CF₃ analogs, warranting further exploration in drug design.

Biological Activity

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine is a pyridine derivative notable for its trifluoromethoxy group, which significantly influences its chemical reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.15 g/mol. The presence of the trifluoromethoxy group enhances the compound's binding affinity to biological targets, making it a candidate for further investigation in pharmacology.

Key Structural Features

- Trifluoromethoxy Group : Enhances lipophilicity and potential binding interactions.

- Pyridine Core : Common scaffold in many biologically active compounds, contributing to diverse biological activities.

- Amine Group : Capable of participating in nucleophilic reactions, influencing the compound's reactivity and potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections summarize key findings related to its biological activity.

Pharmacological Potential

- Antimicrobial Activity : Compounds similar to this compound have shown promising antimicrobial properties. The trifluoromethoxy substituent enhances activity against various microbial strains.

- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exert similar effects.

- Anticancer Properties : Some studies have indicated that derivatives of this compound could possess anticancer activity, potentially through mechanisms involving cell cycle disruption or induction of apoptosis in cancer cells .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to specific biological targets. The trifluoromethoxy group is believed to enhance interactions with proteins involved in key signaling pathways, which may lead to therapeutic effects against diseases such as cancer and inflammation .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure | Similarity | Notable Properties |

|---|---|---|---|

| 5-(Trifluoromethyl)pyridin-2-amine | Structure | 0.91 | Known for antimicrobial activity |

| N-Methyl-5-(trifluoromethyl)pyridin-2-amine | Structure | 0.89 | Exhibits anti-inflammatory effects |

| 2-Amino-4-(trifluoromethyl)pyridine | Structure | 0.91 | Potential anticancer properties |

| 5-(Trifluoromethyl)pyridine-2,3-diamine | Structure | 0.85 | Investigated for dual-targeting mechanisms |

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- CHK1 Inhibition : A study highlighted that modifications on pyridine derivatives could maintain selectivity for CHK1 inhibition over CHK2 and CDK1, indicating potential in cancer therapy by targeting specific cell cycle checkpoints .

- Cell Cycle Effects : Research on related compounds showed significant cytotoxicity through mechanisms such as methuosis, impacting microtubule dynamics and leading to cell death in cancer cell lines .

- Synthesis and Evaluation : Various synthetic routes have been developed for producing this compound, with evaluations showing its potential as a building block for more complex molecules with enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.